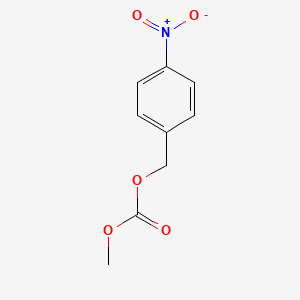

p-Nitrobenzyl methyl carbonate

CAS No.:

Cat. No.: VC1903239

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO5 |

|---|---|

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | methyl (4-nitrophenyl)methyl carbonate |

| Standard InChI | InChI=1S/C9H9NO5/c1-14-9(11)15-6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 |

| Standard InChI Key | CTKAQWBPFDASQZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Composition

p-Nitrobenzyl methyl carbonate has a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol . The compound contains a carbonate group (–OCO2–) linking a methyl group and a p-nitrobenzyl group. This structural arrangement creates a distinctive reactivity profile that is useful in various chemical applications.

Structural Identifiers

The compound can be represented through various chemical identifiers, which are essential for database searches and chemical information systems. Table 1 presents the key structural identifiers for p-Nitrobenzyl methyl carbonate.

Table 1: Structural Identifiers of p-Nitrobenzyl Methyl Carbonate

| Identifier Type | Value |

|---|---|

| IUPAC Name | methyl (4-nitrophenyl)methyl carbonate |

| InChI | InChI=1S/C9H9NO5/c1-14-9(11)15-6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 |

| InChIKey | CTKAQWBPFDASQZ-UHFFFAOYSA-N |

| SMILES | COC(=O)OCC1=CC=C(C=C1)N+[O-] |

| PubChem CID | 15890103 |

Physical and Chemical Properties

The physical and chemical properties of p-Nitrobenzyl methyl carbonate are influenced by its functional groups, particularly the nitro group and the carbonate ester linkage. The nitro group introduces electron-withdrawing effects, while the carbonate functionality provides reactivity typical of esters. These structural features contribute to its stability, solubility, and reactivity patterns in various chemical environments.

Chemical Reactivity

General Reactivity Patterns

p-Nitrobenzyl methyl carbonate exhibits reactivity characteristic of carbonate esters, including susceptibility to hydrolysis and aminolysis reactions. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to simple alkyl carbonates.

Hydrolysis and Aminolysis

The carbonate ester linkage in p-Nitrobenzyl methyl carbonate can undergo hydrolysis under acidic or basic conditions, leading to the formation of 4-nitrobenzyl alcohol, methanol, and carbon dioxide. Similarly, the compound can react with amines through aminolysis reactions to form carbamate derivatives. These reactions are important in understanding the compound's behavior in various chemical processes and its potential applications.

Applications in Organic Synthesis

As a Synthetic Intermediate

One of the primary applications of p-Nitrobenzyl methyl carbonate is as an intermediate in the synthesis of more complex organic molecules. The compound's reactive carbonate group and the potential for further functionalization through the nitro group make it valuable in multistep organic synthesis. It serves as a building block for introducing 4-nitrobenzyl groups into target molecules.

Related Compounds and Analogues

Nitrobenzyl Carbonate Derivatives

Several nitrobenzyl carbonate derivatives have been reported in the literature, each with specific applications based on their structural features. Ortho-nitrobenzyl carbonate, as mentioned earlier, has been used as a photolabile protecting group . Other derivatives include succinimidyl 4-nitrobenzyl carbonate, which is utilized in protein conjugation applications.

Comparison with p-Nitrophenyl Carbonates

p-Nitrophenyl carbonates represent another class of related compounds that share some structural similarities with p-Nitrobenzyl methyl carbonate. These compounds have been employed in ring-opening reactions, as reported in studies involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) . The high electrophilicity of p-nitrophenyl carbonates makes them useful in various organic transformations, providing insights into potential applications of p-Nitrobenzyl methyl carbonate.

Research Findings and Chemical Studies

Mechanistic Insights

Mechanistic studies on similar carbonate esters have shown that aminolysis reactions often involve stepwise processes, particularly for secondary alicyclic amines. The rate-determining step can change depending on the basicity of the amine used in the reaction. For compounds like quinuclidines, the breakdown of the tetrahedral intermediate has been identified as the rate-limiting step. These mechanistic insights contribute to understanding the reactivity profile of p-Nitrobenzyl methyl carbonate and can guide its application in synthetic methodologies.

Future Research Directions

Development of Novel Synthetic Methodologies

The unique reactivity profile of p-Nitrobenzyl methyl carbonate suggests opportunities for developing new synthetic methodologies. Research focusing on selective transformations utilizing this compound as a reagent or catalyst could expand its utility in organic synthesis and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume